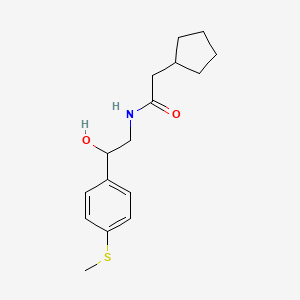

2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide” appears to contain several functional groups. It has a cyclopentyl group, which is a cycloalkane ring with five carbon atoms . It also contains an acetamide group, which is a carboxamide derived from acetic acid . The compound also has a phenyl group with a methylthio substituent, which is a sulfur analog of an ether .

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation in Drug Synthesis

2-Cyclopentyl-N-(2-Hydroxy-2-(4-(Methylthio)phenyl)ethyl)acetamide is structurally related to N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of similar compounds using catalysts like Novozym 435 is essential in drug development processes. This method provides a controlled approach for synthesizing complex molecules, including antimalarial drugs (Magadum & Yadav, 2018).

Role in Marine Actinobacterium Metabolism

Compounds like N-[2-(4-hydroxy-phenyl)ethyl]acetamide, closely related to 2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide, have been isolated from marine actinobacterium Streptomyces sp. Their isolation and characterization help in understanding marine microbial metabolism and potential applications in biotechnology and drug discovery (Sobolevskaya et al., 2007).

Understanding Herbicide Metabolism

Studies on related compounds, such as chloroacetamide herbicides, reveal insights into metabolic pathways in both human and animal models. Understanding the metabolism of these compounds contributes to the development of safer and more effective herbicides and insights into environmental toxicology (Coleman et al., 2000).

Pharmaceutical Applications

The structural similarity of 2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide to other medicinal compounds, such as Paracetamol (N-(4-hydroxyphenyl) acetamide), suggests potential applications in pharmaceuticals, particularly in the context of pain management and anti-inflammatory properties (Kanthale et al., 2020).

Contribution to Organic Synthesis

The synthesis of compounds structurally related to 2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, is significant in organic chemistry. Their synthesis demonstrates the versatility and complexity of organic reactions, useful in various fields ranging from material science to pharmaceuticals (Zhong-cheng & Wan-yin, 2002).

Enzymatic Resolution in Chemical Synthesis

The enzymatic resolution of compounds similar to 2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide, such as ethyl 2-hydroxy-4-phenylbutyrate, demonstrates the potential of biocatalysis in producing enantiomerically pure substances. This is crucial in the pharmaceutical industry, where the chirality of molecules can significantly impact drug efficacy and safety (Liese et al., 2002).

Exploration in Anti-Cancer Research

Compounds structurally related to 2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide show promise in cancer research. Their synthesis and testing for anticancer properties contribute to the ongoing search for effective cancer treatments (Sayed et al., 2022).

Eigenschaften

IUPAC Name |

2-cyclopentyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c1-20-14-8-6-13(7-9-14)15(18)11-17-16(19)10-12-4-2-3-5-12/h6-9,12,15,18H,2-5,10-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYANFKRDAAYKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)CC2CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2713426.png)

![2-(4-Ethoxyanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]propanamide](/img/structure/B2713429.png)

![1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2713431.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2713434.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide](/img/structure/B2713435.png)

![ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2713439.png)

![(E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2713442.png)

![N-[(2-Pyrrolidin-1-ylpyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2713443.png)

![4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B2713445.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2713448.png)